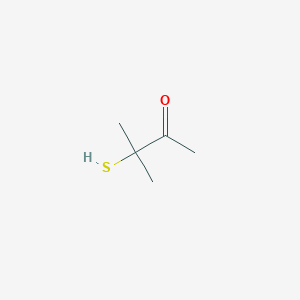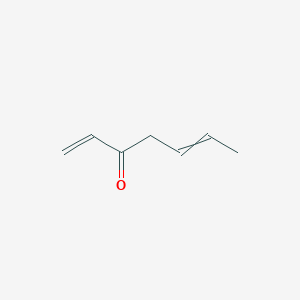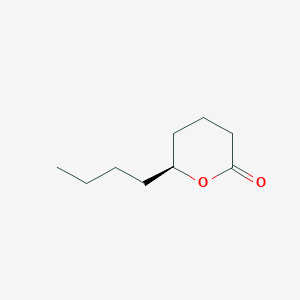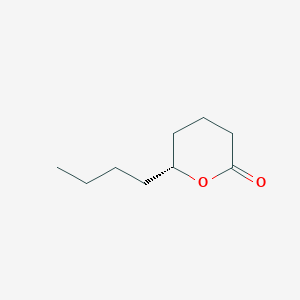
Fluorescein phalloidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein phalloidin is a high-affinity probe used to selectively stain filamentous actin (F-actin) in various biological samples. It is a conjugate of phalloidin, a bicyclic heptapeptide toxin derived from the deadly Amanita phalloides mushroom, and fluorescein, a green fluorescent dye. This compound is widely used in cell biology and microscopy to visualize and quantify actin filaments due to its high specificity and minimal non-specific staining .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein phalloidin involves the conjugation of phalloidin with fluorescein isothiocyanate. The process typically includes the following steps:
Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable linker molecule that contains a reactive group compatible with fluorescein isothiocyanate.
Conjugation with Fluorescein Isothiocyanate: The activated phalloidin is then reacted with fluorescein isothiocyanate under controlled conditions to form the fluorescein-phalloidin conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phalloidin and fluorescein isothiocyanate are synthesized or procured.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein phalloidin primarily undergoes the following types of reactions:
Binding Reactions: It binds specifically to filamentous actin, stabilizing the actin filaments and preventing their depolymerization.
Fluorescence Reactions: The fluorescein moiety exhibits fluorescence upon excitation with light of a specific wavelength, allowing visualization of the bound actin filaments.
Common Reagents and Conditions
Reagents: Common reagents used in the preparation and application of this compound include dimethyl sulfoxide, dimethylformamide, and phosphate-buffered saline.
Major Products
The major product of the conjugation reaction is this compound, which is used as a fluorescent probe for staining actin filaments in various biological samples .
Wissenschaftliche Forschungsanwendungen
Fluorescein phalloidin has a wide range of applications in scientific research, including:
Cell Biology: It is extensively used to visualize and quantify actin filaments in fixed and permeabilized cells, tissues, and cell-free preparations.
Medical Research: This compound is employed in research on various diseases involving cytoskeletal abnormalities, such as cancer and neurodegenerative disorders.
Wirkmechanismus
Fluorescein phalloidin exerts its effects by binding specifically to filamentous actin. The mechanism involves:
Binding to F-Actin: Phalloidin binds to polymeric actin (F-actin) with high affinity, stabilizing the actin filaments and preventing their depolymerization.
Fluorescence Emission: The fluorescein moiety emits green fluorescence upon excitation with light of a specific wavelength, allowing visualization of the bound actin filaments.
Vergleich Mit ähnlichen Verbindungen
Fluorescein phalloidin is unique in its high specificity for filamentous actin and its minimal non-specific staining. Similar compounds include:
Rhodamine Phalloidin: Another phalloidin conjugate that uses rhodamine as the fluorescent dye.
Alexa Fluor Phalloidin: These conjugates use Alexa Fluor dyes, which offer superior brightness and photostability compared to traditional dyes.
BODIPY Phalloidin: This conjugate uses BODIPY dye, known for its high fluorescence quantum yield and photostability.
This compound stands out due to its green fluorescence, which is compatible with a wide range of other fluorescent probes, making it highly versatile for multi-color imaging applications .
Eigenschaften
CAS-Nummer |
84313-38-2 |
|---|---|
Molekularformel |
C56H60N10O15S2 |
Molekulargewicht |
1177.27 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






